6-Aminonicotinaldehyde
Overview
Description
6-Aminonicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurological Research : Bielicki and Krieglstein (1976) found that 6-aminonicotinamide treatment significantly reduces GABA and glutamate concentrations in rat brains. This finding is important for studying neurological symptoms and the GABA-shunt pathway in the nervous system (Bielicki & Krieglstein, 1976).
Developmental Biology : Morris et al. (1985) observed that 6-aminonicotinamide impairs brain development in neonatal rats by reducing ornithine decarboxylase activity and its reactivity to growth stimuli (Morris et al., 1985).
Diabetes Research : Ammon and Steinke (1972) reported that 6-aminonicotinamide (6-AN) can induce experimental diabetes in rats by interfering with NADPH metabolism within beta cells, leading to significant hyperglycemia (Ammon & Steinke, 1972).
Cancer Research : Dietrich, Friedland, and Kaplan (1958) found that 6-Aminonicotinamide reduces mitochondrial activity and alters energy metabolism in various cancers, potentially affecting tumor growth (Dietrich, Friedland, & Kaplan, 1958).
Biochemical Pathway Analysis : Almugadam et al. (2018) discovered that 6-aminonicotinamide (6AN) effectively inhibits the pentose phosphate pathway in Leishmania promastigotes, potentially causing cell death by disrupting the PPP enzyme complex (Almugadam et al., 2018).
Glucose Metabolism Study : Hothersall et al. (1981) noted that 6'-aminonicotinamide treatment significantly decreases glucose utilization in the rat brain, affecting various pathways and metabolites (Hothersall et al., 1981).
Antitumor Activity : Koutcher et al. (1996) reported that 6aminonicotinamide (6AN) can delay tumor growth in mammary carcinoma mice, and its combination with radiation causes greater tumor growth delay than either treatment alone (Koutcher et al., 1996).
Mechanism of Action
Target of Action
The primary target of 6-Aminonicotinaldehyde is the NADP±dependent enzyme glucose-6-phosphate dehydrogenase (G6PD) . G6PD plays a crucial role in the pentose phosphate pathway, which is essential for producing NADPH, a coenzyme involved in various biochemical reactions.
Mode of Action
This compound acts as a competitive inhibitor of G6PD . It competes with the natural substrate of the enzyme, leading to a decrease in the enzyme’s activity. This inhibition disrupts the normal function of the pentose phosphate pathway, affecting the production of NADPH .
Biochemical Pathways
The inhibition of G6PD by this compound affects the pentose phosphate pathway (PPP) . The PPP is a metabolic pathway parallel to glycolysis and plays a vital role in generating NADPH and ribose 5-phosphate. NADPH is crucial for various cellular processes, including the neutralization of reactive oxygen species and the biosynthesis of fatty acids. The disruption of this pathway can lead to increased susceptibility to oxidative stress .
Pharmacokinetics
It is known that the compound is rapidly cleared from the system . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of G6PD by this compound leads to a decrease in NADPH production, which can result in ATP depletion . This can have various effects on the cell, including increased susceptibility to oxidative stress. Additionally, this compound has been shown to synergize with DNA-crosslinking chemotherapy agents, such as Cisplatin, in killing cancer cells .
Safety and Hazards
6-Aminonicotinaldehyde is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
6-Aminonicotinaldehyde is known to interact with glucose 6-phosphate dehydrogenase (G6PD), a primary and rate-limiting enzyme involved in the pentose phosphate pathway (PPP) . This interaction can induce antiproliferative activity in certain cell lines .
Cellular Effects
The effects of this compound on cells have been studied in various contexts. For instance, it has been found to reduce the proliferation of non-small lung cancer cells by inducing endoplasmic reticulum stress . It also modifies the mitochondrial potential and redox balance, governing cellular apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a competitive inhibitor of G6PD . By blocking this enzyme, it suppresses lactate production and glucose consumption, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cellular function can be observed over time, particularly in relation to its impact on cellular metabolism .
Metabolic Pathways
This compound is involved in the PPP, a crucial metabolic pathway in cells . It interacts with the enzyme G6PD, affecting the flow of glucose and influencing metabolic flux .
Properties
IUPAC Name |
6-aminopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNPVMQSUPTGFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593440 | |
Record name | 6-Aminopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69879-22-7 | |
Record name | 6-Aminopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminopyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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